molecular formula C26H22N2O7S B2610760 [4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate CAS No. 742110-32-3

[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate

Cat. No.: B2610760
CAS No.: 742110-32-3
M. Wt: 506.53
InChI Key: DRERLBBDCDYIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a cyano group (-CN), an amine group (-NH2), a carbonyl group (C=O), and a sulfonate group (-SO3). It also contains a benzodioxin ring and a phenyl ring, both of which are aromatic .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the elimination of a small molecule such as water .


Molecular Structure Analysis

The presence of multiple functional groups and aromatic rings would likely result in a complex three-dimensional structure. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amine group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure and properties of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O7S/c1-17-3-7-21(8-4-17)36(30,31)35-23-9-5-18(14-24(23)32-2)13-19(16-27)26(29)28-20-6-10-22-25(15-20)34-12-11-33-22/h3-10,13-15H,11-12H2,1-2H3,(H,28,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRERLBBDCDYIBX-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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